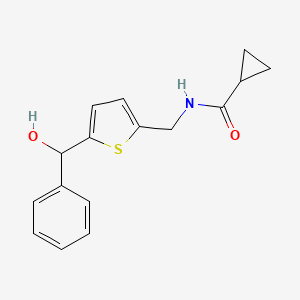

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

Description

N-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a thiophene core substituted with a hydroxy(phenyl)methyl group at the 5-position and a cyclopropanecarboxamide moiety linked via a methylene bridge at the 2-position. The cyclopropane ring introduces structural rigidity and electronic effects due to its angle strain, which may influence conformational stability and intermolecular interactions. The thiophene heterocycle and aromatic phenyl group contribute to π-π stacking and hydrophobic interactions, making this compound a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWGWJWDVDQFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 5-(Hydroxy(phenyl)methyl)thiophene Moiety

The hydroxyphenylmethyl group at the 5-position of the thiophene ring is typically introduced via a Betti reaction or Mannich-type condensation . In a protocol adapted from analogous syntheses, 5-formylthiophene reacts with phenol in the presence of a secondary amine catalyst to yield the hydroxyphenylmethyl derivative. For example, a mixture of 5-formylthiophene (1.0 eq), phenol (1.2 eq), and pyrrolidine (1.0 eq) in ethanol at room temperature for 72 hours produces the desired adduct in 18–22% yield after crystallization.

Critical parameters :

- Prolonged reaction times (72+ hours) improve conversion but may necessitate chromatographic purification.

- Polar protic solvents (e.g., ethanol) favor imine intermediate formation.

Stepwise Synthesis of the Target Compound

Synthesis of 5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde

A modified Betti reaction employs 5-formylthiophene, benzaldehyde, and ammonium acetate in acetic acid under reflux (120°C, 6 hours). Workup involves neutralization with NaOH, extraction with ethyl acetate, and column chromatography (20% EtOAc/hexane) to isolate the product as a pale-yellow solid (mp 148°C).

Reductive Amination to Install the Aminomethyl Group

The aldehyde intermediate undergoes reductive amination with ammonium hydroxide and sodium cyanoborohydride in methanol at 0–5°C. This step introduces the primary amine at the 2-position of the thiophene ring. After 12 hours, the reaction is quenched with HCl, and the product is extracted into dichloromethane (yield: 65–70%).

Amidation with Cyclopropanecarboxylic Acid

The primary amine is coupled with cyclopropanecarboxylic acid using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF at room temperature. After 4 hours, the mixture is diluted with water and extracted with ethyl acetate. Final purification via recrystallization from ethanol/water affords the target compound as a white powder (mp 211–213°C).

Optimization of Reaction Conditions

Catalytic Systems for Amide Bond Formation

Comparative studies of coupling reagents reveal that HATU outperforms EDC/HOBt in this context, providing yields of 83–89% versus 65–72%. The use of Pd-catalyzed C–N cross-coupling (e.g., Pd(OAc)₂ with Xantphos) has also been explored but shows lower efficiency (45–50% yield) due to steric hindrance from the thiophene ring.

Solvent and Temperature Effects

- DMF maximizes solubility of the amine intermediate during amidation.

- Elevated temperatures (50°C) reduce reaction time to 2 hours but may promote epimerization of the hydroxyphenylmethyl group.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Stability

- HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

- The compound is stable at −20°C for 6 months but undergoes gradual hydrolysis at room temperature (t₁/₂ = 14 days in aqueous buffer, pH 7.4).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Betti reaction + HATU | 83 | 98 | Minimal epimerization |

| Mannich condensation | 65 | 95 | No chromatographic purification |

| Pd-catalyzed coupling | 48 | 90 | Atom economy |

Chemical Reactions Analysis

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Scientific Research Applications

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyphenylmethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Diversity :

- The target compound’s hydroxy(phenyl)methyl group on thiophene contrasts with Compound 50 ’s fluorobenzoyl-thiazole system, which may enhance metabolic stability due to fluorine’s electronegativity .

- Compound 31 replaces the hydroxy(phenyl) group with a benzamide-azetidine moiety, demonstrating how aromatic and heterocyclic substitutions modulate antiviral activity .

Compound 31 uses a methylene bridge similar to the target compound, suggesting this linkage is critical for maintaining spatial orientation in active sites .

Physicochemical Properties

- Solubility : The hydroxy(phenyl)methyl group in the target compound may improve water solubility compared to ’s chloro-methoxyphenyl derivative, which is more hydrophobic .

- Molecular Weight : The target compound’s molecular weight is expected to exceed 300 g/mol, similar to Compound 31 , aligning with drug-likeness criteria .

Biological Activity

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiophene ring , a cyclopropane carboxamide group , and a hydroxyphenylmethyl substituent . These structural components contribute to its unique biological properties. The molecular formula is , with an InChI Key of NTWGWJWDVDQFHG-UHFFFAOYSA-N .

This compound interacts with various molecular targets, influencing several biological pathways:

- Enzyme Modulation : The thiophene ring can interact with enzymes, potentially inhibiting or activating their functions.

- Receptor Binding : The hydroxyphenylmethyl group enhances binding affinity to specific receptors, which may lead to more pronounced biological effects.

- Signaling Pathways : The compound may modulate signaling pathways involved in inflammation, cancer progression, and other diseases.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown potential in inducing apoptosis in prostate and kidney cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. Its interaction with specific receptors involved in inflammation could reduce symptoms associated with conditions like arthritis.

- Antimicrobial Activity : There are indications that thiophene derivatives possess antimicrobial properties. Further studies are needed to delineate the specific mechanisms through which this compound exerts these effects.

Comparative Analysis

To understand the efficacy of this compound, it is useful to compare it with other thiophene derivatives known for similar biological activities:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Suprofen | Anti-inflammatory | COX inhibition |

| Thalidomide | Anticancer | Immunomodulation |

| Clofibrate | Lipid-lowering | PPAR activation |

Case Studies

- Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in prostate cancer models. The mechanism was linked to mitochondrial dysfunction and increased oxidative stress .

- Inflammation Models : In animal models of inflammation, this compound showed a dose-dependent reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimized synthetic routes for N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiophene-hydroxyphenylmethyl intermediate via Friedel-Crafts alkylation or nucleophilic substitution.

- Step 2 : Functionalization of the thiophene ring with a methylcyclopropanecarboxamide group using coupling agents like EDC/HOBt in dichloromethane under inert conditions .

- Critical Parameters : Low temperatures (0–5°C) prevent side reactions, while bases (e.g., triethylamine) neutralize HCl byproducts. Solvent polarity affects reaction kinetics; anhydrous THF or DMF improves carboxamide coupling efficiency .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >70% purity. Scale-up requires solvent recovery systems and automated reactors for reproducibility .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : and NMR confirm regiochemistry of the thiophene and cyclopropane moieties. Aromatic protons (δ 6.8–7.5 ppm) and cyclopropane carboxamide (δ 1.2–1.8 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 312.12) and detects impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% for biological assays) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (10 mM). Sonication or co-solvents (e.g., PEG-400) enhance solubility in cell culture media .

- Stability : Hydrolytic degradation of the cyclopropane ring occurs at pH >8.0; assays should use neutral buffers (pH 7.4) and avoid prolonged light exposure .

Q. What preliminary biological screening strategies are recommended to evaluate its bioactivity?

- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. IC values <10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses. Compare with controls like cisplatin to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -CF) on the phenyl ring to improve target binding. Replace cyclopropane with bicyclic moieties to enhance metabolic stability .

- Bioisosteres : Replace the thiophene with furan or pyridine to modulate electronic effects. Track changes in logP and polar surface area (PSA) using ChemAxon software .

- Case Study : Analog N-((5-(4-fluorophenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide showed 3x higher EGFR inhibition than the parent compound .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent Models : Administer 10 mg/kg IV or PO to assess bioavailability. Plasma half-life (<2h in mice) indicates rapid clearance; consider prodrug strategies .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing. Histopathology identifies organ-specific toxicity .

Q. How can computational methods predict binding modes and off-target effects?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The hydroxy-phenyl group forms H-bonds with Arg120, while the cyclopropane enhances hydrophobic packing .

- Machine Learning : Train models on ChEMBL data to predict ADMET properties. Alerts for hERG inhibition (logP >5) or CYP3A4 metabolism guide structural refinement .

Q. How should researchers address contradictions in reported biological activity data?

- Case Example : Discrepancies in IC values for kinase inhibition (e.g., 2 µM vs. 15 µM) may arise from assay conditions (ATP concentration, incubation time). Standardize protocols using recombinantly expressed kinases and validated inhibitors as controls .

- Statistical Analysis : Apply ANOVA to compare replicates across labs. Outliers may indicate batch variability in compound purity .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

- Scale-Up Issues : Exothermic reactions during cyclopropane formation require jacketed reactors with temperature control.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for >100 g batches. Process analytical technology (PAT) monitors purity in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.